REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#N)=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl.[OH-:21].[Na+]>C1(C)C=CC=CC=1.O>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:21])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=N1)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 30 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 20° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling again to −78° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred for 1 hour at −78° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction medium is stirred for 16 hours at 20° C.
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
WASH
|
Details
|
The aqueous phase is washed twice with 40 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
basified to about pH 14 by addition of concentrated sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |